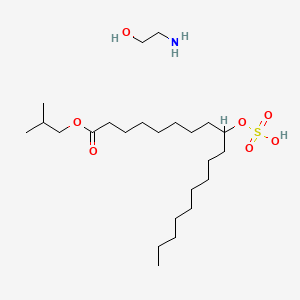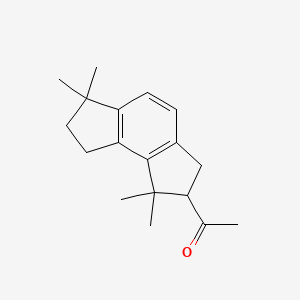
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its hexahydro structure and multiple methyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone typically involves several steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of organic reactions, including cyclization and methylation processes. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps to remove any impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using specific catalysts to direct the reaction.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary based on the desired outcome, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction pathway, but they often include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets and pathways.
Industry: In industrial applications, the compound is used in the production of fragrances, flavors, and other specialty chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with molecular targets. These pathways can include metabolic processes, signal transduction pathways, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The unique arrangement of methyl groups and the hexahydro structure of this compound contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
97999-30-9 |
|---|---|
Molekularformel |
C18H24O |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-(1,1,6,6-tetramethyl-2,3,7,8-tetrahydro-as-indacen-2-yl)ethanone |
InChI |
InChI=1S/C18H24O/c1-11(19)15-10-12-6-7-14-13(8-9-17(14,2)3)16(12)18(15,4)5/h6-7,15H,8-10H2,1-5H3 |
InChI-Schlüssel |
PZXHOXNRFTUGLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC2=C(C1(C)C)C3=C(C=C2)C(CC3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


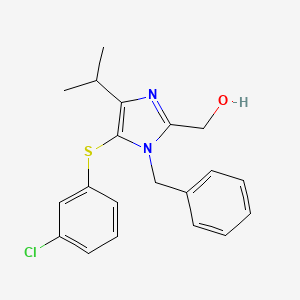

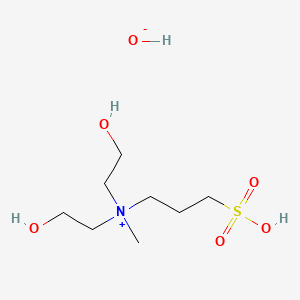
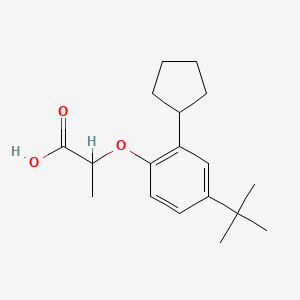
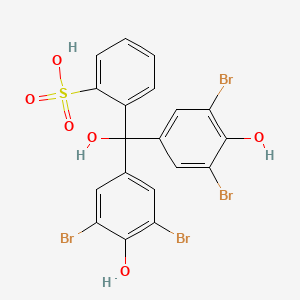

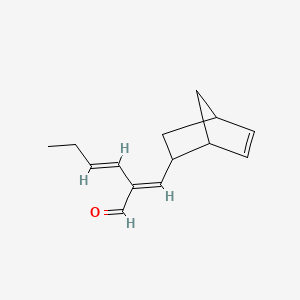
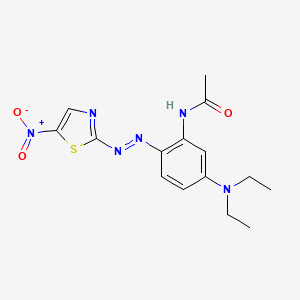

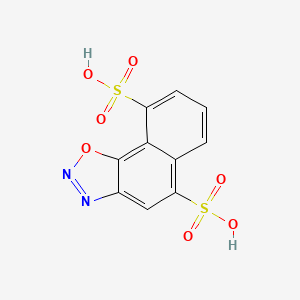
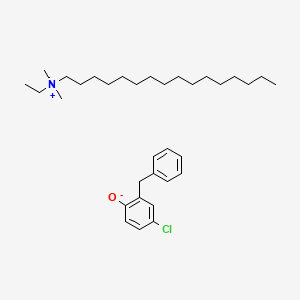
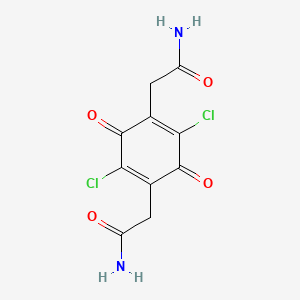
![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
